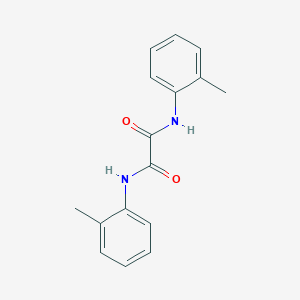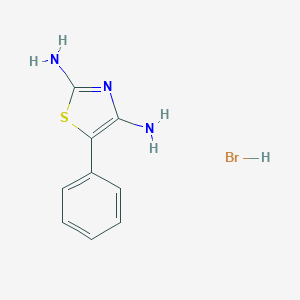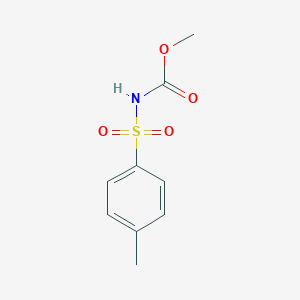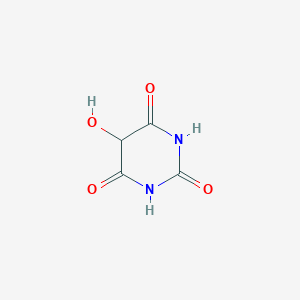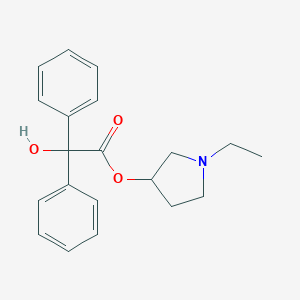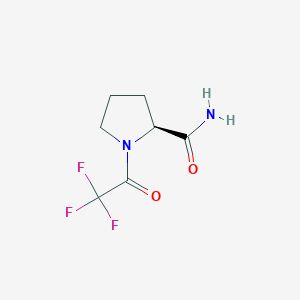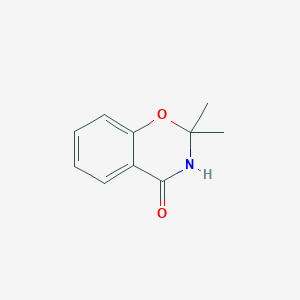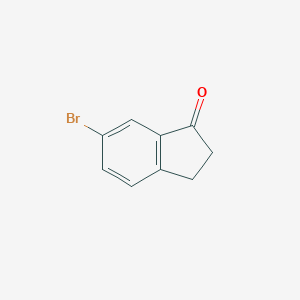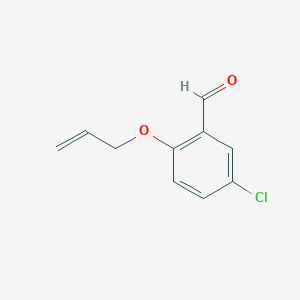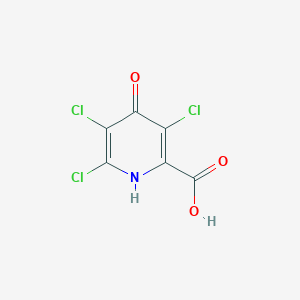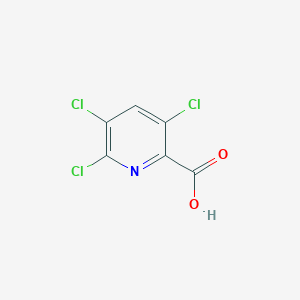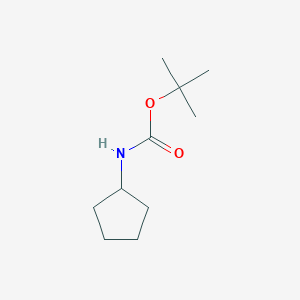
Tert-butyl cyclopentylcarbamate
Vue d'ensemble
Description
Tert-butyl cyclopentylcarbamate is a chemical compound with potential utility as a scaffold for chiral ligands and as a modified backbone unit for peptide nucleic acids (PNAs). It is an intermediate that can be used in various organic syntheses, including the preparation of enantiomerically pure compounds, which are important in the pharmaceutical industry .
Synthesis Analysis
The synthesis of tert-butyl cyclopentylcarbamate has been achieved through different methods. One approach involves an enantioselective synthesis using an iodolactamization as a key step to produce a highly functionalized intermediate, which is essential for the creation of potent CCR2 antagonists . Another practical synthesis method includes the aziridine opening of tosyl-activated cyclopentene aziridine followed by optical resolution of racemic tert-butyl cyclopentylcarbamate with 10-camphorsulfonic acid (CSA), allowing access to multigram quantities of both enantiomers .
Molecular Structure Analysis
The molecular structure of tert-butyl cyclopentylcarbamate derivatives has been studied extensively. For instance, the crystal structure of a tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate shows that the molecule adopts an extended, nearly all-trans C5 conformation with weak intermolecular hydrogen bonds and hydrophobic contacts in the crystal structure . Another study on a carbocyclic analogue of a protected β-d-2-deoxyribosylamine confirms the relative substitution of the cyclopentane ring in the intermediate, which is crucial for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides .
Chemical Reactions Analysis
Tert-butyl cyclopentylcarbamate can undergo various chemical reactions. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which can be prepared from aldehydes and tert-butyl N-hydroxycarbamate, behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines, demonstrating their utility as building blocks in organic synthesis . Additionally, tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate can be synthesized by reacting tert-butyl 2-(isobutylamino)ethylcarbamate with p-methoxyphenylsulfonyl chloride, showcasing the versatility of tert-butyl carbamates in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl cyclopentylcarbamate derivatives have been characterized using various techniques. Differential scanning calorimetry (DSC) and thermogravimetry (TG) have been used to determine the molar heat capacities and thermodynamic properties of (S)-tert-butyl 1-phenylethylcarbamate, revealing a solid–liquid phase transition and providing insights into the compound's stability and reactivity . Furthermore, the crystal structure and Hirshfeld surface analysis of tert-butyl N-acetylcarbamate have been performed, highlighting the importance of intermolecular interactions in the crystal packing of such compounds10.
Applications De Recherche Scientifique
1. Crystal Engineering of Salicylideneanilines
- Application Summary: Tert-butyl substitution on salicylideneaniline was used in a study to observe photochromism and thermochromism in single crystals .
- Methods of Application: Single-crystal microscopic absorption spectroscopy was used to clarify the effect of a bulky substituent on the photochromic properties of salicylideneanilines .
- Results: The study discovered that 3,5-di-tert-butylsalicylideneaniline had at least three crystalline polymorphs. The photoresponse was remarkably temperature dependent, presenting an intrinsic challenge to the conventional dualistic classification of compounds as photochromic or thermochromic .
2. Excited-State Dynamics of Carbazole
- Application Summary: A detailed investigation of carbazole and 3,6-di-tert-butylcarbazole in organic solvents was conducted using femtosecond and nanosecond UV–Vis–NIR transient absorption spectroscopy, as well as time-resolved fluorescence experiments upon photoexcitation in the deep-UV range .
- Methods of Application: The study used femtosecond and nanosecond UV–Vis–NIR transient absorption spectroscopy, as well as time-resolved fluorescence experiments .
- Results: The study found that the S1 state exhibits absorption peaks at 350, 600 and 1100 nm and has a lifetime of 13–15 ns, which is weakly dependent on the solvent. Energy transfer from vibrationally hot S1 molecules to the surrounding solvent molecules takes place with a time constant of 8–20 ps .
3. Organic Optoelectronic Materials
- Application Summary: Carbazole-based compounds, including 3,6-di-tert-butylcarbazole, are ubiquitous in organic optoelectronic materials . They are used as molecular building blocks, oligomers, dendrimers or polymers and exhibit several distinct advantages, such as low cost of the starting materials, facile access to functionalization at the nitrogen atom and easy linkage through the carbazole backbone .
- Methods of Application: The study used femtosecond and nanosecond UV–Vis–NIR transient absorption spectroscopy, as well as time-resolved fluorescence experiments upon photoexcitation in the deep-UV range .
- Results: The study found that the S1 state exhibits absorption peaks at 350, 600 and 1100 nm and has a lifetime of 13–15 ns, which is weakly dependent on the solvent. Energy transfer from vibrationally hot S1 molecules to the surrounding solvent molecules takes place with a time constant of 8–20 ps .
4. Re-evaluation of the tert-Butyl Method in Crystal Engineering of Salicylideneanilines
- Application Summary: Single-crystal microscopic absorption spectroscopy was used to clarify the effect of a bulky substituent on the photochromic properties of salicylideneanilines . The study discovered that 3,5-di-tert-butylsalicylideneaniline, exhibiting debatable chromic properties, had at least three crystalline polymorphs .
- Methods of Application: The study used single-crystal microscopic absorption spectroscopy .
- Results: The study demonstrated a quantitative temperature-dependent photochromic response profile for the first time. The observed temperature dependence of photoinduced spectral changes presents an intrinsic challenge to the conventional dualistic classification of compounds as photo- or thermochromic .
Propriétés
IUPAC Name |
tert-butyl N-cyclopentylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)11-8-6-4-5-7-8/h8H,4-7H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQHSIXSBOBXRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406859 | |
| Record name | tert-Butyl cyclopentylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl cyclopentylcarbamate | |
CAS RN |
153789-22-1 | |
| Record name | tert-Butyl cyclopentylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



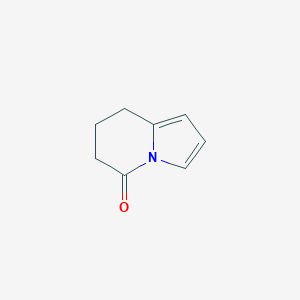
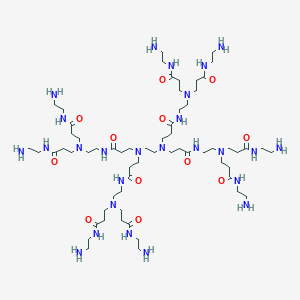
![1,2-Dihydropyrazolo[4,3-c][1,8]naphthyridin-4-one](/img/structure/B133010.png)
